1-Benzyl-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
1-Benzyl-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a benzyl and phenyl substituent. Pyrrolones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 1-Benzyl-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with phenylacetic acid under acidic conditions to form the corresponding amide. This amide is then cyclized to form the pyrrolone ring . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-Benzyl-5-phenyl-1,3-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Benzyl-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Benzyl-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other similar compounds such as pyrrolidinones and other pyrrolone derivatives. These compounds share a similar core structure but differ in their substituents and biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Similar compounds include:
Properties
CAS No. |
824935-50-4 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-benzyl-5-phenyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C17H15NO/c19-17-12-11-16(15-9-5-2-6-10-15)18(17)13-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI Key |
XMTNYULAFCXIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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